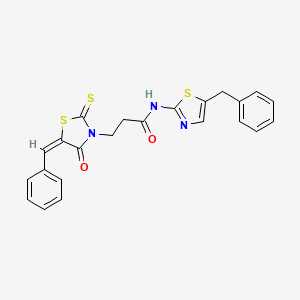
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C23H19N3O2S3 and its molecular weight is 465.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-benzylthiazol-2-yl)propanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by case studies and relevant research findings.
Molecular Formula and Weight : The molecular formula of the compound is C20H18N2O2S2 with a molecular weight of 382.5 g/mol. Its structure includes a thiazolidinone core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H18N2O2S2 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 306322-04-3 |
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with appropriate amines and aldehydes under controlled conditions. This method allows for the introduction of various substituents that can influence biological activity.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial activity of related compounds against various bacterial strains, demonstrating that these compounds can inhibit growth effectively. The minimum inhibitory concentration (MIC) values were determined, with some derivatives showing MIC values as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a chemotherapeutic agent .
Case Study : In one study, this compound was tested on MCF-7 breast cancer cells, resulting in a significant decrease in cell viability at concentrations above 10 µM.
Anti-inflammatory Effects
Additionally, the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is often linked to their structural features. Variations in substituents at the benzylidene position significantly affect their potency and selectivity against different biological targets. For instance, modifications to the thiazole ring or the introduction of electron-withdrawing groups can enhance antimicrobial efficacy while maintaining low toxicity .
属性
IUPAC Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-benzyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S3/c27-20(25-22-24-15-18(30-22)13-16-7-3-1-4-8-16)11-12-26-21(28)19(31-23(26)29)14-17-9-5-2-6-10-17/h1-10,14-15H,11-13H2,(H,24,25,27)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYODHFSMTTYHD-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CC=C4)SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














